
3-(2H-1,3-Benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole and a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the benzo[d][1,3]dioxole and 4-chlorophenyl groups.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring.
Substitution reactions: The final compound is obtained through substitution reactions to introduce the benzo[d][1,3]dioxole and 4-chlorophenyl groups at the appropriate positions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., acidic or basic environments, solvents like dichloromethane or ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or acyl groups.
科学研究应用
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, analgesic, and anticancer properties. It may act on specific molecular targets to inhibit pathways involved in inflammation or cancer cell proliferation.
Biological Studies: Researchers use this compound to study its effects on cellular processes and to identify potential therapeutic targets.
Chemical Biology: The compound can be used as a tool to probe biological systems and to understand the mechanisms of action of related compounds.
Industrial Applications:
作用机制
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzymes involved in the inflammatory response or bind to receptors that regulate cell growth and proliferation. The exact pathways and targets depend on the specific biological context and the desired therapeutic effect.
相似化合物的比较
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazole: Lacks the 4-chlorophenyl group, which may affect its biological activity and chemical reactivity.
5-(4-Chlorophenyl)-1H-pyrazole: Lacks the benzo[d][1,3]dioxole group, which may influence its pharmacological properties.
3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole: Similar structure but without the chlorine atom, which can impact its reactivity and interactions with biological targets.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole is unique due to the presence of both the benzo[d][1,3]dioxole and 4-chlorophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
651717-17-8 |
|---|---|
分子式 |
C16H11ClN2O2 |
分子量 |
298.72 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19) |
InChI 键 |
GNMHZRTXQXIBCX-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


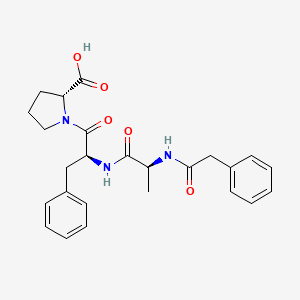
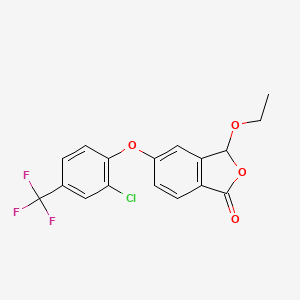
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
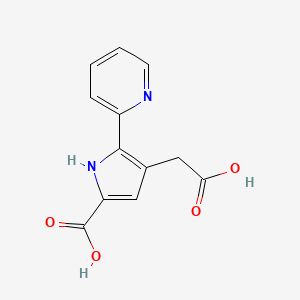
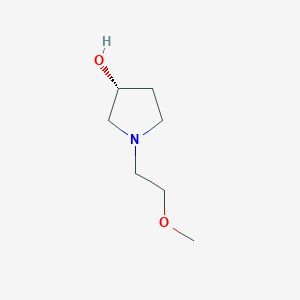
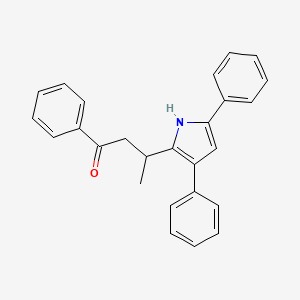
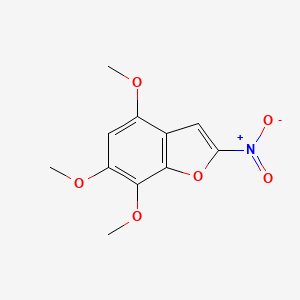
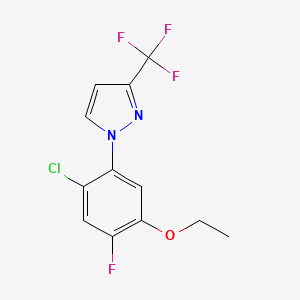
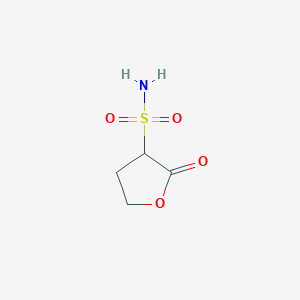


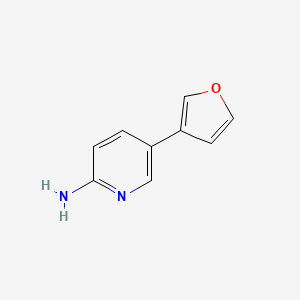

![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
